molecular formula C36H40N4O9 B595613 O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester CAS No. 195976-07-9

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester

Cat. No.: B595613
CAS No.: 195976-07-9
M. Wt: 672.735
InChI Key: BPJMKNVMUZHIFM-HMAUQUTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester is a complex organic compound used primarily in the field of chemical synthesis and research. This compound is notable for its azido group, which is a versatile functional group in organic chemistry, and its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using benzylidene to form a benzylidene acetal.

    Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.

    Fmoc Protection: The amino group of L-threonine is protected with the Fmoc group.

    Esterification: The carboxyl group of L-threonine is esterified with tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The azido group can undergo substitution reactions, particularly in click chemistry to form triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, and the benzylidene acetal can be cleaved under acidic conditions.

    Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Piperidine: Commonly used for Fmoc deprotection.

    Trifluoroacetic Acid (TFA): Used for cleaving the benzylidene acetal and tert-butyl ester.

Major Products

    Triazoles: Formed via click chemistry with the azido group.

    Free Amino Acids: Obtained after deprotection and hydrolysis steps.

Scientific Research Applications

O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester has several applications in scientific research:

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.

    Click Chemistry: The azido group allows for the formation of triazoles, which are useful in bioconjugation and drug discovery.

    Glycosylation Studies: The galactopyranosyl moiety is relevant in the study of glycosylation processes in biology.

    Medicinal Chemistry: Used in the design and synthesis of novel therapeutic agents.

Mechanism of Action

The compound’s mechanism of action is primarily related to its functional groups:

    Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.

    Fmoc Group: Protects the amino group during peptide synthesis, preventing unwanted side reactions.

    Benzylidene Acetal: Protects hydroxyl groups, which can be selectively deprotected under acidic conditions.

Comparison with Similar Compounds

Similar Compounds

  • O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-serine tert-Butyl Ester
  • O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-alanine tert-Butyl Ester

Uniqueness

The uniqueness of O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-Fmoc-L-threonine tert-Butyl Ester lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis, click chemistry, and glycosylation studies. The presence of the threonine moiety also introduces an additional hydroxyl group, which can be exploited in further chemical modifications.

Properties

IUPAC Name

tert-butyl (2S,3R)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O9/c1-20(46-34-29(39-40-37)30(41)31-27(47-34)19-44-33(48-31)21-12-6-5-7-13-21)28(32(42)49-36(2,3)4)38-35(43)45-18-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-31,33-34,41H,18-19H2,1-4H3,(H,38,43)/t20-,27+,28+,29+,30-,31+,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMKNVMUZHIFM-HMAUQUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]5[C@@H](O4)COC(O5)C6=CC=CC=C6)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693675
Record name tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195976-07-9
Record name tert-Butyl (2S,3R)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.